Cas no 1058702-87-6 (3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid)
3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoicacid, 3-[[[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl]amino]-
- 3-[[[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl]amino]Benzoic acid
- 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoic acid
- 3-(4-(2-chlorophenoxy)piperidine-1-carboxaMido)benzoic acid
- 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoicacid
- 3-{[4-(2-Chlorophenoxy)piperidine-1-carbonyl]amino}benzoic acid
- FT-0705870
- CS-13758
- C11746
- 1058702-87-6
- DTXSID00721182
- AKOS037649841
- CS-M3086
- DB-059413
- 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid
-
- MDL: MFCD18642927
- Inchi: 1S/C19H19ClN2O4/c20-16-6-1-2-7-17(16)26-15-8-10-22(11-9-15)19(25)21-14-5-3-4-13(12-14)18(23)24/h1-7,12,15H,8-11H2,(H,21,25)(H,23,24)
- InChI Key: KTLSGYCNUNMYAW-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1OC1CCN(C(NC2C=CC=C(C(=O)O)C=2)=O)CC1
Computed Properties
- Exact Mass: 374.10347
- Monoisotopic Mass: 374.1033348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.9
- XLogP3: 3.5
Experimental Properties
- PSA: 78.87
3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid Pricemore >>
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| ChemScence | CS-M3086-500mg |
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$1003.00 | 2023-12-26 | |
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1058702-87-6 | 95+% | 50mg |
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| A2B Chem LLC | AD79488-100mg |
Benzoicacid, 3-[[[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl]amino]- |
1058702-87-6 | 95+% | 100mg |
$898.00 | 2024-04-20 | |
| A2B Chem LLC | AD79488-250mg |
Benzoicacid, 3-[[[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl]amino]- |
1058702-87-6 | 95+% | 250mg |
$1760.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D770188-100mg |
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1058702-87-6 | 98% | 100mg |
$1005 | 2025-02-24 |
3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid
3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic Acid: A Comprehensive Overview
The compound 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid (CAS No. 1058702-87-6) is a structurally complex organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique chemical properties and its emerging applications in drug development. Recent studies have highlighted its role in modulating cellular signaling pathways, particularly in inflammation and neuroprotection, making it a promising candidate for therapeutic interventions.
The molecular structure of 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid is characterized by a piperidine ring substituted with a 2-chlorophenoxy group and a carboxamido moiety attached to a benzoic acid backbone. This arrangement confers the molecule with both hydrophilic and hydrophobic regions, enhancing its ability to interact with biological targets. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, plays a crucial role in stabilizing the molecule's conformation and influencing its pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid to various protein targets. For instance, molecular docking studies have revealed potential interactions with cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. These findings suggest that the compound may exhibit anti-inflammatory properties, making it a valuable lead compound for developing novel anti-inflammatory agents.
In addition to its pharmacological applications, 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid has shown promise in the field of materials science. Its ability to form self-assembled monolayers on surfaces has been explored for use in nanotechnology applications, such as biosensors and drug delivery systems. Researchers have demonstrated that the molecule's carboxylic acid group can facilitate strong interactions with metal surfaces, enhancing the stability and functionality of these devices.
The synthesis of 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the preparation of the piperidine derivative through nucleophilic substitution reactions and the subsequent coupling with the benzoic acid moiety via amide bond formation. Recent optimizations in reaction conditions have improved the yield and purity of the compound, facilitating its large-scale production for research purposes.
From a regulatory standpoint, 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid is classified as a research chemical with restricted commercial availability. Its use is subject to compliance with local regulations governing chemical substances. Researchers are advised to handle this compound with appropriate safety precautions due to its potential toxicity and environmental impact.
In conclusion, 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid represents an intriguing molecule with diverse applications across multiple scientific disciplines. Its unique chemical properties, coupled with recent advances in computational modeling and synthetic chemistry, position it as a valuable tool for advancing both medical and technological innovations.
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